Sodium diethyldithiocarbamate trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium Diethyldithiocarbamate Trihydrate is an organosulfur compound with the chemical formula C₅H₁₀NS₂Na·3H₂O . It is a pale yellow, water-soluble salt that typically crystallizes from water as the trihydrate. This compound is widely used as a chelating agent, particularly in the analytical determination of metals such as copper and nickel .
Mechanism of Action
Target of Action
Sodium diethyldithiocarbamate trihydrate (SDDCT) primarily targets superoxide dismutase (SOD) and metalloproteinases . SOD plays a crucial role in the body’s defense mechanism, while metalloproteinases are involved in the degradation of the extracellular matrix, a critical step in cancer metastasis and angiogenesis .
Mode of Action
SDDCT acts as a chelating agent, binding to metals such as copper and zinc . The zinc chelation of SDDCT inhibits metalloproteinases, preventing the degradation of the extracellular matrix . It also inhibits SOD by chelating with intracellular Cu+2 .
Biochemical Pathways
SDDCT affects several biochemical pathways. It has been reported to induce the glutathione (GSH) oxidation process by increasing the concentration of oxyhemoglobin . It also interferes with the dopamine neurotransmitter by inhibiting Dopa Beta Hydroxylase (DBH), a copper-containing monooxygenase enzyme .
Pharmacokinetics
SDDCT is known to have a significant impact on the distribution and excretion of certain metals, such as cadmium . .
Result of Action
The inhibition of metalloproteinases by SDDCT prevents the degradation of the extracellular matrix, an initial step in cancer metastasis and angiogenesis . It also has a protective effect against nephrotoxicity induced by cisplatin in mice .
Action Environment
The action of SDDCT can be influenced by various environmental factors. For instance, industrial or agricultural exposure to certain compounds may impair hepatic metabolism, thereby enhancing the pharmacological effects of SDDCT . .
Biochemical Analysis
Biochemical Properties
Sodium diethyldithiocarbamate trihydrate interacts with various enzymes and proteins. It is known to inhibit superoxide dismutase (SOD) by chelating with intracellular Cu+2 . It also acts as an inhibitor of ascorbate oxidase and other enzymes . The compound’s chelating property is the basis for its use in therapy for metal intoxication in industrial conditions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to stimulate oxidative stress, measured as increased levels of protein carbonyl content and thiobarbituric acid reactive substances, and induce apoptosis in V79 Chinese hamster fibroblasts cells . It also inhibits the induction of macrophage nitric oxide synthase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It acts as a spin trap in conjunction with Fe2+ to detect nitric oxide in brain, kidney, liver, and other tissues . It also inhibits superoxide dismutase by chelating with intracellular Cu+2 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause changes over time. It is stable under normal conditions but can form insoluble oxidation products in storage . Its effects on cellular function, such as inducing oxidative stress and apoptosis, have been observed in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been reported to inhibit nephrotoxicity induced by cisplatin in mice at doses of 25–300 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to induce the glutathione (GSH) oxidation process by increasing the concentration of oxyhemoglobin .
Transport and Distribution
Given its solubility in water and its role as a chelating agent, it is likely to be distributed widely in the body following administration .
Subcellular Localization
Given its role as a chelating agent and its interactions with various enzymes and proteins, it is likely to be found in various subcellular compartments where these biomolecules are located .
Preparation Methods
Sodium Diethyldithiocarbamate Trihydrate is synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction typically proceeds as follows :
CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O
The product crystallizes from water as the trihydrate. The anhydrous salt and the trihydrate are often used interchangeably. Industrial production methods involve similar synthetic routes, with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Sodium Diethyldithiocarbamate Trihydrate undergoes various chemical reactions, including:
-
2NaS2CNEt2+I2→(S2CNEt2)2+2NaI
-
Alkylation: : Sodium Diethyldithiocarbamate can be alkylated by reagents such as dichloromethane:
2NaS2CNEt2+CH2Cl2→CH2(S2CNEt2)2+2NaCl
-
Complex Formation: : It reacts with many metal salts to form transition metal dithiocarbamate complexes, coordinating via the sulfur atoms .
Scientific Research Applications
Comparison with Similar Compounds
Sodium Diethyldithiocarbamate Trihydrate is similar to other dithiocarbamates, such as:
Silver Diethyldithiocarbamate: Used in similar chelation applications but with different metal specificity.
Dimethyldithiocarbamate: Another dithiocarbamate with slightly different properties and applications.
What sets this compound apart is its specific use in detecting nitric oxide and its role as a metabolite of disulfiram, giving it unique applications in medicine and biology .
Properties
CAS No. |
20624-25-3 |
---|---|
Molecular Formula |
C5H13NNaOS2 |
Molecular Weight |
190.3 g/mol |
IUPAC Name |
sodium;N,N-diethylcarbamodithioate;trihydrate |
InChI |
InChI=1S/C5H11NS2.Na.H2O/c1-3-6(4-2)5(7)8;;/h3-4H2,1-2H3,(H,7,8);;1H2 |
InChI Key |
CYGAMRYZNHKRJG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)[S-].O.O.O.[Na+] |
Isomeric SMILES |
CCN(CC)C(=S)[S-].O.O.O.[Na+] |
Canonical SMILES |
CCN(CC)C(=S)S.O.[Na] |
Key on ui other cas no. |
20624-25-3 |
physical_description |
Solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] |
Pictograms |
Corrosive; Irritant |
Related CAS |
147-84-2 (Parent) |
Synonyms |
Ammonium Salt Ditiocarb Bismuth Salt Ditiocarb Diethylcarbamodithioic Acid Diethyldithiocarbamate Diethyldithiocarbamate, Sodium Diethyldithiocarbamate, Zinc Diethyldithiocarbamic Acid Dithiocarb Ditiocarb Ditiocarb Sodium Ditiocarb, Ammonium Salt Ditiocarb, Bismuth Salt Ditiocarb, Lead Salt Ditiocarb, Potassium Salt Ditiocarb, Sodium Salt Ditiocarb, Sodium Salt, Trihydrate Ditiocarb, Tin(4+) Salt Ditiocarb, Zinc Salt Imuthiol Lead Salt Ditiocarb Potassium Salt Ditiocarb Sodium Diethyldithiocarbamate Sodium Salt Ditiocarb Sodium, Ditiocarb Thiocarb Zinc Diethyldithiocarbamate Zinc Salt Ditioca |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.